molecular formula C9H12N2O3 B2400869 Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate CAS No. 2060062-22-6

Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate

Cat. No. B2400869
CAS RN: 2060062-22-6
M. Wt: 196.206
InChI Key: VFPOHNANYSGORS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate is a chemical compound with the molecular formula C9H12N2O3 . It has a molecular weight of 196.20 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate consists of a five-membered oxazole ring, which contains an oxygen atom and a nitrogen atom, attached to a cyclopropyl group and an ethyl carboxylate group .

Scientific Research Applications

Antimicrobial Activities

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative similar to Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate, shows significant potential in antimicrobial activities. The synthesized derivatives of this compound demonstrated antimicrobial activities against various bacterial strains (E. coli, P. aeruginosa, S. aureus, S. pyogenes) and fungi (C. albicans, A. niger, A. clavatus) (Desai, Bhatt, & Joshi, 2019).

Biological Activities in Hybrid Molecules

In the context of hybrid molecules, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing a 1,3-oxazol(idin)e, have been synthesized, starting from ethyl piperazine-1-carboxylate. These molecules were screened for antimicrobial, antilipase, and antiurease activities, showing good to moderate effectiveness (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Enantioselective Synthesis

Ethyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, another structurally related compound, was synthesized with high optical purity using a Pd-catalyzed amide coupling. This process is significant for creating oxazole subunit positional isomers in macrocyclic azole peptides (Magata et al., 2017).

Chiral Synthesis from Isoxazolones

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate was used to synthesize 2-aminoalkyloxazole-4-carboxylate esters, showcasing the versatility of these compounds in creating chiral structures without significant racemization (Cox, Prager, & Svensson, 2003).

Antitumor Activities

Research on ethyl 2-amino-2-cyanoacetate, a compound similar in structure, led to the synthesis of oxazofurin, an analogue of the antitumor and antiviral C-nucleoside tiazofurin. Oxazofurin showed cytotoxic properties toward B16 murine melanoma cells, although it was inactive against murine leukemia P388 and L1210 (Franchetti et al., 1990).

properties

IUPAC Name

ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-13-8(12)7-6(5-3-4-5)11-9(10)14-7/h5H,2-4H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPOHNANYSGORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate

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